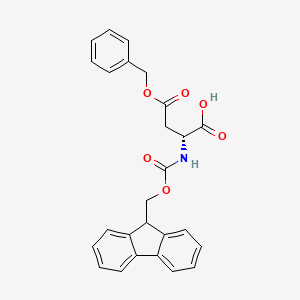

Fmoc-D-Asp(OBzl)-OH

Vue d'ensemble

Description

Fmoc-D-Asp(OBzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-aspartic acid benzyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be removed under mild conditions, making it suitable for synthesizing complex peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asp(OBzl)-OH typically involves the protection of the amino group of D-aspartic acid with the Fmoc group and the protection of the carboxyl group with the benzyl ester. The process generally includes the following steps:

Protection of the Amino Group: The amino group of D-aspartic acid is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Protection of the Carboxyl Group: The carboxyl group is protected by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-Asp(OBzl)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be removed via hydrogenation.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester removal.

Coupling: DIC and HOBt in DMF or dichloromethane (DCM) for peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in the synthesis of larger peptide chains or proteins.

Applications De Recherche Scientifique

Overview

Fmoc-D-Asp(OBzl)-OH, or 9-fluorenylmethyloxycarbonyl-D-aspartic acid benzyl ester, is a derivative of aspartic acid widely utilized in peptide synthesis. Its unique structure allows it to serve as a crucial building block in various scientific fields, including chemistry, biology, medicine, and industry. This article explores its applications in detail, supported by data tables and case studies.

Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS). It allows for the construction of complex peptides by providing a stable yet removable protecting group. The Fmoc group can be deprotected under mild conditions using piperidine, facilitating further reactions without damaging sensitive residues .

Key Features :

- Mild Deprotection Conditions : The Fmoc group can be removed without harsh reagents, making it suitable for sensitive peptide sequences.

- Reduction of Side Reactions : By minimizing aspartimide formation during synthesis, this compound enhances the yield and purity of synthesized peptides .

Biological Research

In biological studies, this compound aids in investigating protein structure and function. By synthesizing specific peptide sequences, researchers can explore interactions between peptides and proteins or study enzymatic activities.

Case Study :

A study demonstrated that peptides synthesized using this compound showed enhanced solubility and stability, making them suitable for biological assays .

Medicinal Chemistry

In the field of medicinal chemistry, this compound plays a role in developing peptide-based drugs. Its ability to form stable peptide bonds is crucial for creating therapeutic agents that target specific biological pathways.

Example :

Peptides containing this compound have been evaluated for their potential in treating neurological disorders due to their structural similarity to neurotransmitters .

Industrial Applications

The compound is also employed in industrial settings for producing synthetic peptides used in diagnostics and biotechnology. Its efficiency in forming high-quality peptides makes it valuable for commercial applications.

Mécanisme D'action

The primary mechanism of action of Fmoc-D-Asp(OBzl)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions. The benzyl ester protects the carboxyl group and is removed under specific conditions to yield the final peptide product.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-D-Asp(OtBu)-OH: Similar to Fmoc-D-Asp(OBzl)-OH but with a tert-butyl ester protecting group instead of a benzyl ester.

Fmoc-L-Asp(OBzl)-OH: The L-isomer of this compound, used in similar applications but with different stereochemistry.

Uniqueness

This compound is unique due to its specific protecting groups, which offer distinct advantages in peptide synthesis. The benzyl ester provides stability under acidic conditions, while the Fmoc group allows for mild deprotection. This combination makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial.

Activité Biologique

Fmoc-D-Asp(OBzl)-OH, or N-Fmoc-D-aspartic acid β-benzyl ester, is a derivative of aspartic acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzyl ester, enhancing its utility in various biochemical applications.

- Molecular Formula : C₂₆H₂₃NO₆

- Molecular Weight : 455.46 g/mol

- CAS Number : 150009-58-8

- Purity : Typically ≥ 95% (HPLC)

- Physical State : Solid at room temperature

Synthesis and Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. Its benzyl ester functionality provides a stable and easily removable protecting group that can be cleaved under specific conditions, making it advantageous for synthesizing peptides with sensitive functional groups.

Table 1: Comparison of this compound with Other Aspartic Acid Derivatives

| Compound | CAS Number | Molecular Weight | Purity (%) | Application Area |

|---|---|---|---|---|

| This compound | 150009-58-8 | 455.46 | ≥ 95 | Peptide synthesis |

| Fmoc-D-Asp-OH | 136083-57-3 | 355.341 | ≥ 99 | General peptide synthesis |

| Fmoc-L-Asp(OBzl)-OH | 150009-59-9 | 455.46 | ≥ 95 | Peptide synthesis |

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its potential interactions within biological systems. Research indicates that aspartic acid derivatives can influence various physiological processes, including neurotransmission and metabolic pathways.

Case Studies

- Neurotransmission Studies : A study demonstrated that aspartic acid derivatives, including this compound, can affect NMDA receptor activity, which is crucial for synaptic plasticity and memory function. The incorporation of such derivatives into peptide sequences has been shown to enhance receptor binding affinity and specificity.

- Peptide Therapeutics : In therapeutic contexts, peptides synthesized using this compound have been explored for their potential as neuroprotective agents. Research indicates that these peptides can modulate neuronal excitability and may offer protective effects against neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is largely attributed to its structural properties that allow for specific interactions with receptors and enzymes. The benzyl ester moiety aids in stabilizing the peptide backbone during synthesis while maintaining the functional integrity necessary for biological activity.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGAELAJEGGNKG-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144570 | |

| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150009-58-8, 86060-84-6 | |

| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150009-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-aspartic acid 4-benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.